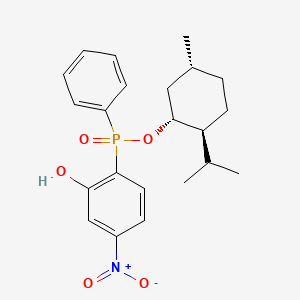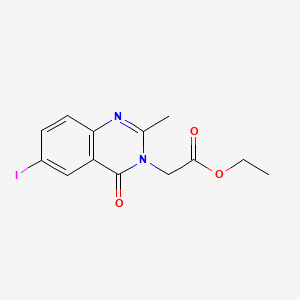
L-Alanyl-L-prolylglycyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-prolylglycyl-L-aspartic acid is a synthetic peptide composed of four amino acids: L-alanine, L-proline, glycine, and L-aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for glycine and L-aspartic acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial methods often utilize automated peptide synthesizers to increase efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-prolylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the oxidation of proline to hydroxyproline.
Substitution: Substitution reactions involving the side chains of the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents specific to the functional groups of the amino acids, such as alkyl halides for alkylation.
Major Products Formed
Hydrolysis: L-alanine, L-proline, glycine, and L-aspartic acid.
Oxidation: Hydroxyproline and other oxidized derivatives.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-prolylglycyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-prolylglycyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with integrins, influencing cell adhesion and migration.
Vergleich Mit ähnlichen Verbindungen
L-Alanyl-L-prolylglycyl-L-aspartic acid can be compared to other similar peptides, such as:
L-Alanyl-L-glutamine: Known for its role in enhancing muscle recovery and immune function.
L-Aspartyl-L-phenylalanine methyl ester (Aspartame): A widely used artificial sweetener.
L-Alanyl-L-prolylglycyl-L-glutamic acid: Similar structure but with a different amino acid sequence, leading to different biological activities.
This compound is unique due to its specific sequence and the resulting properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
190143-42-1 |
|---|---|
Molekularformel |
C14H22N4O7 |
Molekulargewicht |
358.35 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H22N4O7/c1-7(15)13(23)18-4-2-3-9(18)12(22)16-6-10(19)17-8(14(24)25)5-11(20)21/h7-9H,2-6,15H2,1H3,(H,16,22)(H,17,19)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
UDUXQUDVKNCDBG-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
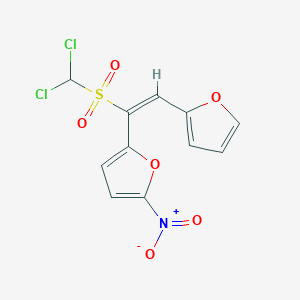
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
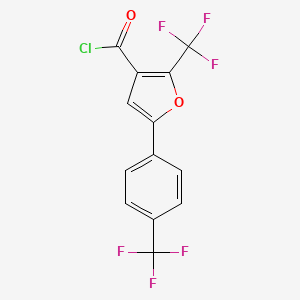

![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
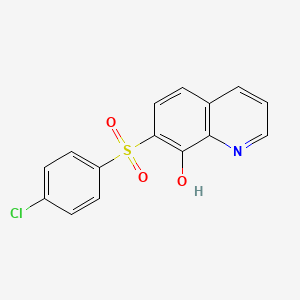
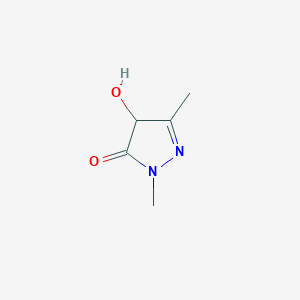
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

